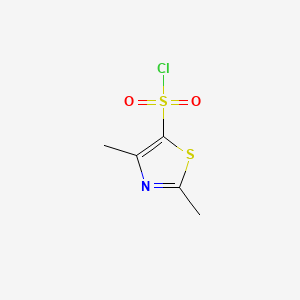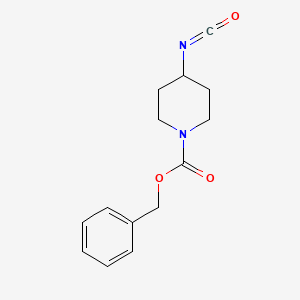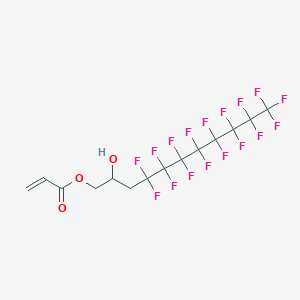
1-ベンゾチオフェン-3-カルボチオアミド
概要
説明
1-Benzothiophene-3-carbothioamide is a heterocyclic compound with the molecular formula C9H7NS2. It belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a benzene ring fused to a thiophene ring, with a carbothioamide group attached at the third position.
科学的研究の応用
1-Benzothiophene-3-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
1-Benzothiophene-3-carbothioamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-Benzothiophene-3-carbothioamide and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, 1-Benzothiophene-3-carbothioamide has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
1-Benzothiophene-3-carbothioamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, 1-Benzothiophene-3-carbothioamide can influence cell function and behavior. Furthermore, this compound has been shown to impact gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . These effects on gene expression can subsequently influence cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of 1-Benzothiophene-3-carbothioamide involves its binding interactions with various biomolecules. This compound can bind to enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . Additionally, 1-Benzothiophene-3-carbothioamide can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression These binding interactions can result in changes in cellular processes, including enzyme activity, gene expression, and cellular signaling pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzothiophene-3-carbothioamide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The degradation of 1-Benzothiophene-3-carbothioamide can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to 1-Benzothiophene-3-carbothioamide can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Benzothiophene-3-carbothioamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-Benzothiophene-3-carbothioamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interactions with critical enzymes and proteins involved in liver and kidney function. Understanding the dosage-dependent effects of 1-Benzothiophene-3-carbothioamide is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
1-Benzothiophene-3-carbothioamide is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, and their interaction with 1-Benzothiophene-3-carbothioamide can lead to the formation of metabolites with different biochemical properties . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding the metabolic pathways of 1-Benzothiophene-3-carbothioamide is critical for predicting its effects on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzothiophene-3-carbothioamide within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can bind to specific transporters, facilitating its uptake into cells and its distribution within various cellular compartments . Additionally, 1-Benzothiophene-3-carbothioamide can interact with binding proteins, affecting its localization and accumulation within tissues . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of 1-Benzothiophene-3-carbothioamide and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Benzothiophene-3-carbothioamide is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals that guide its localization . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of 1-Benzothiophene-3-carbothioamide within different subcellular compartments . Understanding the subcellular localization of 1-Benzothiophene-3-carbothioamide is crucial for elucidating its mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbothioamide can be synthesized through various methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction typically requires a copper(I) bromide (CuBr) catalyst and 1,10-phenanthroline (Phen) as a ligand . Another method involves the tandem rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods: Industrial production of 1-Benzothiophene-3-carbothioamide may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
化学反応の分析
Types of Reactions: 1-Benzothiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
作用機序
The mechanism of action of 1-Benzothiophene-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving thiophene and benzene ring interactions with biological macromolecules .
類似化合物との比較
- 3-Amino-1-benzothiophene-2-carbonitrile
- 1-Benzothiophene-3-carboxylic acid
- 2-Aminobenzothiophene
Comparison: 1-Benzothiophene-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 3-amino-1-benzothiophene-2-carbonitrile has a cyano group, which affects its reactivity and applications differently .
特性
IUPAC Name |
1-benzothiophene-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQIBRTUHBEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380008 | |
| Record name | 1-benzothiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24662-24-6 | |
| Record name | 1-benzothiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

